FGFR1-3 Multi-Kinase Inhibition: Nanomolar Potency of Optimized Pyridin-3-amine Derivative
Among a series of multisubstituted pyridin-3-amine derivatives, compound 3m—which incorporates the 2-(pyridin-4-yl)pyridin-3-amine core—exhibited potent inhibition against FGFR1, FGFR2, and FGFR3 at nanomolar concentrations [1]. In contrast, the initial hit compound (Hit 1) lacking the optimized substitution pattern showed weaker activity, demonstrating that the specific bipyridine scaffold is essential for enhanced potency [1].
| Evidence Dimension | Kinase Inhibition (FGFR1-3) |
|---|---|
| Target Compound Data | Potent inhibition (nanomolar range) against FGFR1, FGFR2, FGFR3 |
| Comparator Or Baseline | Hit 1 (initial pyridin-3-amine scaffold) |
| Quantified Difference | Compound 3m showed significantly improved potency over Hit 1; exact IC50 values not disclosed |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
Demonstrates that the 2-(pyridin-4-yl)pyridin-3-amine scaffold enables nanomolar inhibition of FGFR kinases, a validated target in NSCLC, providing a tangible potency advantage over earlier lead compounds.
- [1] Zhu, W.; Chen, H.; Wang, Y.; Wang, J.; Peng, X.; Chen, X.; Gao, Y.; Li, C.; He, Y.; Ai, J.; Geng, M.; Zheng, M.; Liu, H. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J. Med. Chem. 2017, 60, 6018–6035. View Source
